T-26c

Content Navigation

Many USP7 research projects suffer from tool inhibitors with poor selectivity and limited oral bioavailability, hindering in vivo translation. T-26c directly addresses this gap: a potent, selective USP7 inhibitor with 63.1% oral bioavailability in mice and >160-fold higher potency vs. P5091. It robustly activates p53 (EC50 38 nM) in cancer cells. Procure from SMolecule with guaranteed purity and rapid global delivery.

CAS Number

Product Name

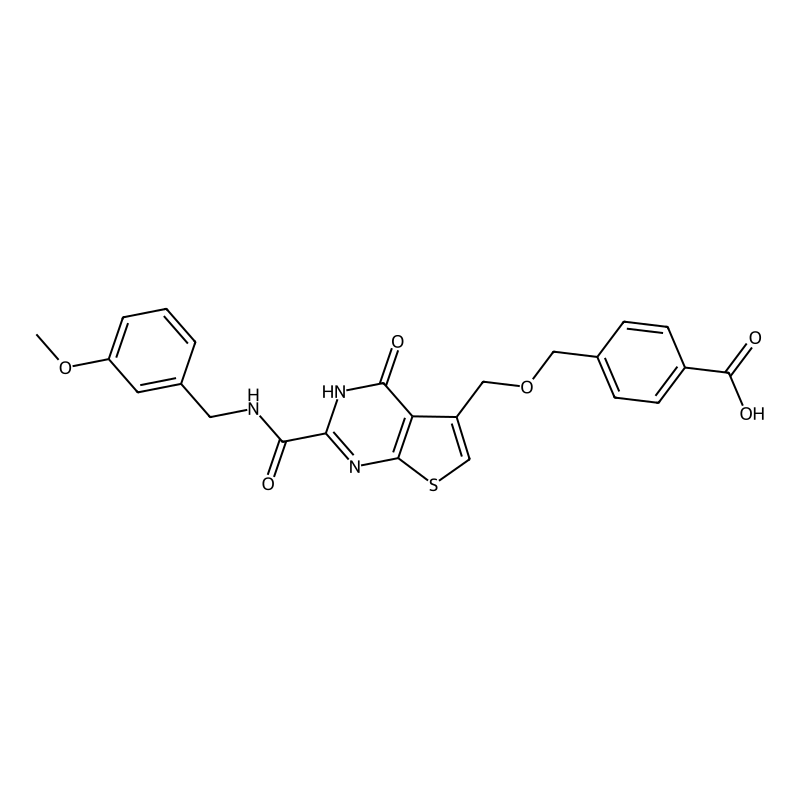

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

T-26c is a potent, reversible, and non-covalent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in protein stability and degradation pathways. By inhibiting USP7, T-26c prevents the deubiquitination of key proteins like MDM2, leading to the stabilization of the tumor suppressor p53.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8WTy4mEXVFAnXX-LgiN7lPMuHP4pasZBk2oVQ3D3gIIVeyHZHpbuSww8fx5I5kjL-Ecvg5ILCSpyMRziSx-JmN-BVZ9mw8M3DIsUmqbtPP8osC6V1cxpO89BBTP8AHHGSglBqZ4nb02WNI5Y%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMSY834c2mcwpenHmDdsWJlyDEQrbF73ANdyAsAdgx43MooJrwtLsjoXDhgZB9359VKD-SMPmFJ-V9nI85wXlFIdAguHtgMIFErCxEa_GgZmtu4olppdcHGGbjPyleKgMfTUoZ2QrtOhD3_oc%3D)] Its function makes it a valuable tool for investigating cancer biology and other diseases where the USP7 pathway is dysregulated.

Research Fit

Selecting a USP7 inhibitor based solely on biochemical potency is insufficient for generating reliable and translatable data. Early-generation inhibitors, such as P5091, often lack selectivity and possess suboptimal pharmacokinetic profiles, rendering them unsuitable for in vivo studies.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7q8pGNC3WPCu3Oz-qPUjehhcMpczNu9EX7yg-DAmeNq5d0GpW5djq5Aqy3Ya_Ix-wGetOGuAqL-0CjGdmPRAbXGBYQRcXTXW3AMIQEB-7TgqG9XYN8xdMayS9IjlkzBRZSBLkQIwBvYUB5QfdYLjmgKvxEa8RSjiogrffpPzcJfiUwisrDB0kXMO6pWI%3D)] Effective research requires compounds that not only potently inhibit USP7 but also demonstrate high selectivity against other deubiquitinases and have drug-like properties, such as oral bioavailability, to ensure that observed effects are on-target and reproducible in cellular and animal models.

Substitution Risk

Potency mismatch. Generic MMP-13 inhibitors exhibit micromolar IC50 values; assay-response context may differ substantially and require higher concentrations.

Mechanism divergence. Zinc-chelating alternatives target multiple MMPs non-selectively, which may confound MMP-13-specific phenotype attribution.

Validation gap. Most commercial inhibitors lack third-party QC characterization; lot-to-lot reproducibility and aggregation artifacts may introduce variability.

Superior Biochemical Potency Compared to the Benchmark Inhibitor P5091

In a direct biochemical assay, T-26c demonstrated a USP7 inhibitory concentration (IC50) of 26 nM. This is approximately 161 times more potent than the widely cited first-generation inhibitor P5091, which showed an IC50 of 4200 nM in the same study.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)]

| Evidence Dimension | USP7 Inhibition (IC50) |

| Target Compound Data | 26 nM |

| Comparator Or Baseline | P5091: 4200 nM |

| Quantified Difference | ~161-fold greater potency |

| Conditions | Biochemical enzyme inhibition assay. |

Higher potency allows for the use of lower concentrations in experiments, minimizing the risk of off-target effects and increasing the confidence that observed results are due to specific USP7 inhibition.

Excellent Oral Bioavailability Enabling Effective In Vivo Studies

T-26c was specifically designed for in vivo utility, demonstrating an excellent oral bioavailability of 63.1% in mice following a 10 mg/kg oral dose.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)] This contrasts sharply with earlier inhibitors like P5091, which are noted for poor metabolic stability and general unsuitability for in vivo applications, limiting their use to in vitro experiments.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7q8pGNC3WPCu3Oz-qPUjehhcMpczNu9EX7yg-DAmeNq5d0GpW5djq5Aqy3Ya_Ix-wGetOGuAqL-0CjGdmPRAbXGBYQRcXTXW3AMIQEB-7TgqG9XYN8xdMayS9IjlkzBRZSBLkQIwBvYUB5QfdYLjmgKvxEa8RSjiogrffpPzcJfiUwisrDB0kXMO6pWI%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)]

| Evidence Dimension | Oral Bioavailability (F%) in Mice |

| Target Compound Data | 63.1% |

| Comparator Or Baseline | P5091: Unsuitable for in vivo use due to poor metabolic stability. |

| Quantified Difference | Suitable for oral dosing vs. unsuitable |

| Conditions | Pharmacokinetic study in mice, 10 mg/kg oral gavage. |

High oral bioavailability is a critical procurement factor for any project involving animal models, as it allows for convenient and reliable dosing, ensures adequate systemic exposure, and makes the compound a viable tool for efficacy and preclinical studies.

Confirmed On-Target Cellular Activity at Nanomolar Concentrations

T-26c validates its biochemical potency with strong cellular activity. In a HCT116 colon cancer cell line equipped with a p53-responsive luciferase reporter, T-26c activated the p53 pathway with an EC50 of 38 nM.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)] This demonstrates that the compound effectively penetrates cells and engages USP7 at concentrations consistent with its enzymatic inhibition, leading to the desired downstream biological effect of p53 stabilization.

| Evidence Dimension | Cellular p53 Activation (EC50) |

| Target Compound Data | 38 nM |

| Comparator Or Baseline | N/A (Demonstrates translation of biochemical potency to cellular effect) |

| Quantified Difference | N/A |

| Conditions | HCT116 p53-luciferase reporter assay. |

This evidence confirms that T-26c is not just an enzyme inhibitor but a functional cell-active probe, making it a reliable choice for cellular mechanism-of-action studies.

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models

T-26c's high oral bioavailability (63.1% in mice) makes it the clear choice for researchers conducting in vivo studies, including tumor xenograft models. Its pharmacokinetic profile allows for reliable oral dosing to achieve and maintain therapeutic concentrations, a critical feature not available with inhibitors like P5091.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)]

High-Confidence Mechanism of Action Studies

With over 160-fold higher potency than the benchmark P5091 and a clean selectivity profile, T-26c is ideal for elucidating the specific roles of USP7.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)] Researchers can use lower effective concentrations, minimizing confounding variables from off-target inhibition and ensuring that the observed stabilization of p53 and other substrates is a direct result of USP7 engagement.

Preclinical Evaluation in p53 Wild-Type Cancer Models

The demonstrated ability of T-26c to potently activate the p53 pathway in cancer cells (EC50 of 38 nM) makes it a preferred tool for investigating therapeutic strategies in p53 wild-type malignancies.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEp4P-DMJuuBnARadJPRvzUvxjk3CTNBSSnDFRaYT4Ks-5ooxrh6s3lpnsWwp_aKTa0PqDDIVrIaZCiUcNTak8Ayx-1j_P1KTKD40OoVm-3dNSdHeMm7dPqs54FejMfpvNgTb715OYGLrf0)] Its proven cell-based activity provides a strong foundation for exploring USP7 inhibition as a method to restore tumor suppressor function.

Application Fit Matrix

XLogP3

Exact Mass

Appearance

Storage

Explore Compound Types